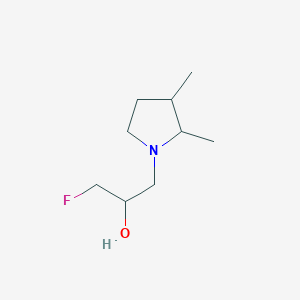

1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

Description

1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol is a fluorinated secondary alcohol featuring a pyrrolidine ring substituted with methyl groups at the 2- and 3-positions. The fluorine atom at the 3-position of the propanol chain enhances its lipophilicity and metabolic stability, making it structurally relevant for pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C9H18FNO |

|---|---|

Molecular Weight |

175.24 g/mol |

IUPAC Name |

1-(2,3-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |

InChI |

InChI=1S/C9H18FNO/c1-7-3-4-11(8(7)2)6-9(12)5-10/h7-9,12H,3-6H2,1-2H3 |

InChI Key |

VEZACBIVNKFTTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C1C)CC(CF)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 2,3-dimethylpyrrolidine with a fluorinated alcohol precursor under controlled conditions. One common method includes the nucleophilic substitution reaction where the fluorinated alcohol reacts with the pyrrolidine derivative in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), Thiols (R-SH)

Major Products:

Oxidation: Ketones, Aldehydes

Reduction: Alkanes, Alcohols

Substitution: Amines, Thioethers

Scientific Research Applications

1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol has found applications in various scientific domains:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in fluorination reactions.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorinated alcohol moiety can form hydrogen bonds and interact with active sites, potentially inhibiting or modulating the activity of specific proteins. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol can be contextualized by comparing it to related compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural and Chemical Properties

*Calculated based on molecular formula.

Key Observations

Ring Size and Nitrogen Content :

- The pyrrolidine backbone in the target compound (5-membered ring) offers distinct conformational preferences compared to piperidine (6-membered, 1 nitrogen; ) or piperazine (6-membered, 2 nitrogens; ). Smaller rings may enhance rigidity, influencing binding to biological targets.

Fluorination Effects: The 3-fluoropropanol group in the target compound contrasts with non-fluorinated analogs like 3,3-Dimethyl-1-pyrrolidin-1-yl-butan-2-ol . Fluorine’s electronegativity and lipophilicity likely improve membrane permeability and metabolic resistance.

Steric and Electronic Modifications :

- Substituent positions (e.g., 2,3-dimethyl vs. 3,3-dimethyl) alter steric environments. For instance, 1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol may exhibit reduced rotational freedom compared to the target compound.

Synthetic Accessibility :

- Siloxy-protected derivatives (e.g., ) require deprotection steps, whereas the target compound’s lack of protective groups may streamline synthesis.

Biological Activity

1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol, a compound with the chemical formula C9H18FNO, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

- Molecular Weight : 175.24 g/mol

- CAS Number : 1861409-31-5

- Structure : The compound features a pyrrolidine ring substituted with fluoropropanol, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and potential modulation of receptor activity. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), influencing pathways related to anxiety and depression.

Biological Activity Overview

-

Neuropharmacological Effects :

- Anxiolytic Properties : Animal studies indicate that this compound exhibits anxiolytic effects comparable to established anxiolytics. The mechanism appears to involve GABAergic modulation.

- Antidepressant Activity : In rodent models, it has shown potential antidepressant-like effects through serotonin receptor modulation.

-

Anti-inflammatory Effects :

- Research indicates that this compound may reduce inflammation markers in vitro. It appears to inhibit pro-inflammatory cytokines, suggesting a role in managing conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anxiolytic | Reduced anxiety-like behavior | |

| Antidepressant | Increased serotonin levels | |

| Anti-inflammatory | Decreased cytokine production |

Case Study 1: Anxiolytic Effects in Rodents

A study published in a peer-reviewed journal examined the anxiolytic effects of this compound in a controlled environment using the elevated plus maze test. Results demonstrated a significant increase in time spent in open arms compared to controls, indicating reduced anxiety levels.

Case Study 2: Anti-inflammatory Properties

In vitro experiments assessed the compound's effect on TNF-alpha and IL-6 production in human macrophages. The results showed a marked reduction in cytokine levels when treated with varying concentrations of the compound, highlighting its potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.